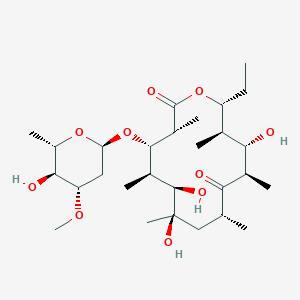
3-O-(alpha-L-oleandrosyl)erythronolide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-(alpha-L-oleandrosyl)erythronolide B is a macrolide that is erythronolide B having a 2,6-dideoxy-3-O-methyl-alpha-Larabino-hexopyranosyl (alpha-L-oleandrosyl) residue attached at position 3. It has a role as a metabolite. It is a glycoside, a macrolide and a monosaccharide derivative. It derives from an erythronolide B.
科学的研究の応用
Antimicrobial Properties
Mechanism of Action : The compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis by binding to the bacterial ribosome, similar to other macrolides.
Case Studies :
- A study demonstrated that 3-O-(alpha-L-oleandrosyl)erythronolide B showed potent activity against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an alternative treatment for infections caused by resistant strains .
- Another investigation highlighted its effectiveness in combination with other antibiotics, enhancing the overall antibacterial efficacy and reducing the required dosage of conventional treatments .
Cytotoxic Effects in Cancer Research
Antiproliferative Activity : Recent studies have indicated that this compound possesses cytotoxic effects against various human cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Research Findings :
- In vitro assays revealed that this compound inhibits cell proliferation in breast cancer and leukemia cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays .
- The compound's structure was modified in some studies to enhance its potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Biotechnological Applications
Biosynthesis of Deoxysugars : The compound plays a crucial role in the biosynthesis of deoxysugars, which are important building blocks for various natural products.
Research Insights :
- Genetic engineering approaches have been employed to enhance the production of this compound in microbial systems, utilizing synthetic biology techniques to create BioBricks for deoxysugar biosynthesis .
- The manipulation of biosynthetic pathways allows for the tailored production of this compound and its derivatives, which can be used in drug development and agricultural applications.
Pharmacological Potential
Therapeutic Applications : The pharmacological profile of this compound suggests potential uses beyond antimicrobial and anticancer activities.
Clinical Implications :
- Preliminary studies indicate that it may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Further research is required to elucidate these effects and their underlying mechanisms.
- Its unique sugar moiety may enhance solubility and bioavailability compared to other macrolides, potentially leading to improved therapeutic outcomes .
Data Table: Summary of Applications
特性
分子式 |
C28H50O10 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC名 |
(3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1 |
InChIキー |
JAQMVBAAUKSWIW-DDRSCQIDSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















